1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
CAS No.: 2059937-47-0
Cat. No.: VC8412422
Molecular Formula: C14H17NO4
Molecular Weight: 263.29
* For research use only. Not for human or veterinary use.
![1-[(Benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid - 2059937-47-0](/images/structure/VC8412422.png)
Specification
CAS No. | 2059937-47-0 |
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Molecular Formula | C14H17NO4 |
Molecular Weight | 263.29 |
IUPAC Name | 3,3-dimethyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C14H17NO4/c1-14(2)9-15(11(14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17) |
Standard InChI Key | NSZYTQBIBSFFHI-UHFFFAOYSA-N |
SMILES | CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES | CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid combines a rigid azetidine core with substituents that enhance both steric and electronic properties. The IUPAC name, 3,3-dimethyl-1-(phenylmethoxycarbonyl)azetidine-2-carboxylic acid, reflects its systematic classification. Key structural features include:
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A four-membered azetidine ring with geminal dimethyl groups at the 3-position, introducing significant ring strain and steric hindrance.
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A benzyloxycarbonyl (Cbz) group attached to the nitrogen atom, providing protection for the amine during synthetic processes.
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A carboxylic acid moiety at the 2-position, enabling further functionalization via esterification or amidation.
Table 1: Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₄H₁₇NO₄ | |
Molecular Weight | 263.29 g/mol | |
CAS Number | 2059937-47-0 | |
SMILES Notation | CC1(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)C |
The azetidine ring’s strain (approximately 25–30 kcal/mol) enhances reactivity, making it a valuable scaffold for constructing bioactive molecules . The Cbz group’s orthogonal protection strategy allows selective deprotection under mild acidic or hydrogenolytic conditions, a feature critical for stepwise synthesis .
Synthetic Methodologies
Photoredox-Catalyzed Decarboxylative Functionalization
Recent advances in photoredox catalysis have enabled efficient synthesis of complex molecules from carboxylic acids. In a seminal study, Kammer et al. demonstrated the use of 1,4-dicyanoanthracene (DCA) as an organic photoredox catalyst for oxidative decarboxylation of carboxylic acids, yielding vinyl sulfones and α,β-unsaturated nitriles . While this method was applied to peptide derivatives, its principles are directly applicable to 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid.
Mechanistic Insights:
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Oxidative Decarboxylation: The carboxylate anion undergoes single-electron transfer (SET) to the excited-state DCA, generating a carboxyl radical.
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Radical Trapping: The resultant alkyl radical reacts with electron-deficient alkenes (e.g., bis-sulfones) to form covalent adducts.
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Catalytic Cycle Closure: The phenylsulfonyl radical byproduct is reduced by DCA’s radical anion, regenerating the catalyst .
Industrial-Scale Synthesis
Industrial production emphasizes scalability and purity:
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Cyclization: Precursors such as β-amino acids undergo ring-closing reactions under basic conditions to form the azetidine core.
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Cbz Protection: Benzyl chloroformate (Cbz-Cl) is introduced in the presence of triethylamine, achieving near-quantitative yields.
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Purification: Automated chromatography and crystallization ensure >99% purity, critical for pharmaceutical applications .
Biological Applications and Enzyme Inhibition
Role in Protease Inhibitor Design
The compound’s rigid structure and functional groups make it a promising scaffold for covalent enzyme inhibitors. In a study targeting viral proteases, derivatives of 1-[(benzyloxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid exhibited micromolar inhibitory activity by forming irreversible adducts with catalytic cysteine residues .
Case Study: K11777 Analog Synthesis
A three-step synthesis of the protease inhibitor K11777 highlights the compound’s utility:
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Decarboxylative Alkenylation: Photoredox-mediated coupling with bis-sulfones introduces a vinyl sulfone warhead.
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Peptide Coupling: The carboxylic acid is activated as a mixed anhydride for conjugation to a dipeptide backbone.
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Deprotection: Hydrogenolysis removes the Cbz group, yielding the final inhibitor .
Table 2: Comparative Bioactivity of Azetidine Derivatives
Compound | Enzyme Inhibition (IC₅₀) | Structural Feature |
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1-[(Cbz)-3,3-dimethylazetidine-2-COOH] | 2.1 μM | Four-membered azetidine |
Piperidine Analog | 15.4 μM | Six-membered ring |
Pyrrolidine Analog | 9.8 μM | Five-membered ring |
The azetidine derivative’s superior activity stems from its ability to enforce a preorganized conformation, optimizing binding to protease active sites .
Stability and Reactivity
Acid/Base Stability
The Cbz group confers stability under acidic conditions (pH > 3) but is cleaved by hydrogenolysis or strong acids (e.g., HBr/AcOH). The azetidine ring remains intact under physiological pH, making it suitable for in vivo applications .
Thermal Degradation
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 200°C. Storage at −20°C under argon is recommended for long-term stability .
Industrial and Research Implications
Pharmaceutical Development
The compound’s versatility is evident in its use for:
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Antiviral Agents: Covalent inhibitors targeting SARS-CoV-2 main protease (Mᵖʳᵒ).
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Anticancer Therapeutics: Prodrugs activated by tumor-associated proteases.
Challenges and Future Directions
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Stereochemical Control: Asymmetric synthesis of the azetidine core remains challenging, necessitating chiral auxiliaries or enzymatic resolution.
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Bioavailability: The carboxylic acid’s polarity limits membrane permeability, prompting prodrug strategies (e.g., ester prodrugs).
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